molecular formula C9H9Cl2NO B094519 2,3-Dichloropropionanilide CAS No. 17839-22-4

2,3-Dichloropropionanilide

Cat. No.: B094519
CAS No.: 17839-22-4
M. Wt: 218.08 g/mol
InChI Key: TZDRAQXFGLPUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloropropionanilide is a chlorinated anilide compound offered for scientific research and development. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use . Compounds within this class have been historically significant in agricultural chemistry, particularly as herbicides, and serve as valuable reference standards in environmental and biochemical studies . Researchers may utilize this chemical in fundamental studies to investigate its properties, metabolism, and environmental fate. Its structural similarity to other chloroanilides makes it a candidate for research into the structure-activity relationships of photosynthesis inhibitors . In laboratory settings, it can also be used as a starting material or intermediate in the synthesis of more complex molecules for non-clinical research, including pharmaceutical discovery and development . As an RUO product, it is supplied without the regulatory evaluations for safety, accuracy, or performance required for in vitro diagnostics or medical devices . The end-user is solely responsible for ensuring the safe handling and compliant application of this material within authorized laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-6-8(11)9(13)12-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDRAQXFGLPUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404876
Record name 2,3-Dichloropropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17839-22-4
Record name 2,3-Dichloropropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloropropionanilide
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Advanced Synthetic Methodologies and Process Optimization for 2,3 Dichloropropionanilide

Mechanistic Analysis of Established Synthetic Pathways for Dichloropropionanilides

The primary route for the synthesis of dichloropropionanilides involves the acylation of a corresponding dichloroaniline with a propionylating agent. This fundamental reaction, an amide bond formation, is central to the production of this class of compounds.

Precursor Chemistry and Derivatization Strategies

The logical precursors for the synthesis of 2,3-dichloropropionanilide are 2,3-dichloroaniline (B127971) and a suitable propionyl derivative. The synthesis of 2,3-dichloroaniline itself can be a multi-step process, often starting from more common chlorinated benzene (B151609) derivatives.

The key derivatization strategy is the acylation of the amino group of 2,3-dichloroaniline. The most common acylating agent for this type of transformation is propionyl chloride . The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, propionic anhydride can be employed as the acylating agent. This method avoids the generation of corrosive HCl but may require higher reaction temperatures or longer reaction times.

A general representation of the primary synthetic route is as follows:

Figure 1: General reaction scheme for the synthesis of this compound from 2,3-dichloroaniline and propionyl chloride.

Catalytic Approaches in Amide Bond Formation

While the direct acylation with propionyl chloride is often efficient, catalytic methods can offer advantages in terms of milder reaction conditions and improved selectivity. Various catalysts have been developed for amide bond formation. For the synthesis of this compound, these could include:

Pyridine and its derivatives: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that can be used in small quantities to significantly accelerate the reaction between an aniline (B41778) and an acid chloride or anhydride.

Phosphine-based reagents: Reagents like triphenylphosphine, in combination with a halogen source, can activate carboxylic acids for amidation, although this is more common for direct coupling with propionic acid rather than its acid chloride.

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation from carboxylic acids and amines. This would involve the use of propionic acid directly with 2,3-dichloroaniline.

The choice of catalyst depends on the desired reaction conditions, scale, and the need to avoid stoichiometric activating agents.

Exploration of Novel Synthetic Routes to this compound

Beyond the traditional acylation, other synthetic strategies could be envisioned for the formation of this compound, potentially offering advantages in terms of stereoselectivity or adherence to green chemistry principles.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would focus on several key areas:

Atom Economy: The direct acylation of 2,3-dichloroaniline with propionyl chloride has good atom economy, with HCl as the only major byproduct. Using propionic acid directly with a catalytic amount of an activating agent would further improve this.

Safer Solvents: Traditional syntheses may use chlorinated solvents. A greener approach would involve the use of less hazardous solvents such as toluene, ethyl acetate, or even water if a suitable catalytic system is employed. Recent research has explored the use of water as a medium for various organic reactions, including amide synthesis. researchgate.net

Catalysis: As mentioned in section 2.1.2, the use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. acs.org

Energy Efficiency: The use of microwave irradiation or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods.

One potential green synthetic route could involve the direct catalytic amidation of propionic acid with 2,3-dichloroaniline using a recyclable, solid-supported catalyst.

Optimization of Synthetic Processes for Research-Scale Production

For the efficient production of this compound on a research scale, optimization of the reaction parameters is crucial. This involves a systematic study of various factors to maximize yield and purity while minimizing reaction time and waste.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rate and product isolation. A solvent in which the starting materials are soluble but the product has limited solubility can facilitate purification by precipitation.

Base: For acylations with propionyl chloride, the choice and amount of base are critical. An organic base like triethylamine (B128534) is common, but inorganic bases such as sodium carbonate can also be used, particularly in biphasic systems.

Temperature: While many acylations are rapid at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive temperatures can lead to side reactions and decomposition.

Stoichiometry: A slight excess of the acylating agent is often used to ensure complete conversion of the aniline.

A design of experiments (DoE) approach can be a powerful tool for systematically optimizing these parameters and identifying the ideal conditions for the synthesis.

Below is a hypothetical data table illustrating the kind of results that might be obtained from an optimization study for the synthesis of this compound via the acylation of 2,3-dichloroaniline with propionyl chloride.

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1Dichloromethane (B109758)Triethylamine (1.1)25285
2TolueneTriethylamine (1.1)25482
3TolueneTriethylamine (1.1)50192
4Ethyl AcetatePyridine (1.2)25378
5TolueneSodium Carbonate (2.0)80288

This table is for illustrative purposes only and does not represent actual experimental data.

Environmental Fate and Transformation Mechanisms of 2,3 Dichloropropionanilide

Microbial Biodegradation Pathways and Biotransformation Kinetics

Microorganisms play a crucial role in the breakdown of 2,3-Dichloropropionanilide. The biodegradation process involves a series of enzymatic reactions that transform the parent compound into various intermediates.

Identification and Characterization of Microbial Strains and Consortia Involved

A diverse range of bacteria and fungi have been identified with the capacity to degrade chloroaniline-based herbicides. Microbial consortia, often more effective than single strains, have demonstrated the ability to completely mineralize these compounds. researchgate.netmdpi.com For instance, a consortium of nine bacterial genera, including Acidovorax sp., Luteibacter sp., Xanthomonas sp., Flavobacterium sp., Variovorax sp., Acinetobacter sp., Pseudomonas sp., Rhodococcus sp., and Kocuria sp., has been shown to effectively degrade the related herbicide propanil (B472794) and its primary metabolite, 3,4-dichloroaniline (B118046) (3,4-DCA). researchgate.net Some individual strains within these consortia, such as Pseudomonas sp., Acinetobacter calcoaceticus, and Rhodococcus sp., can utilize propanil and 3,4-DCA as a sole carbon source. researchgate.net The fungus Fusarium solani has also been isolated from soil and shown to use propanil as its sole source of carbon and energy. researchgate.net

The effectiveness of these microbial communities lies in their synergistic metabolic activities, where different species may carry out sequential steps in the degradation pathway. mdpi.com This cooperative action allows for more complete breakdown of the parent compound and its metabolites. nih.gov

Enzymatic Mechanisms of Anilide Cleavage (e.g., Amidohydrolases, Nitrilases)

The initial and most critical step in the biodegradation of this compound is the cleavage of the anilide bond. This is primarily accomplished by a class of enzymes known as amidohydrolases (also referred to as acylamidases). nih.govnih.gov These enzymes catalyze the hydrolysis of the amide linkage, yielding 2,3-dichloroaniline (B127971) and propionic acid. epa.govoup.com

Amidohydrolases belong to a large and diverse superfamily of enzymes that act on carbon-nitrogen bonds. nih.gov The activity of these enzymes is a key determinant of a microbe's ability to detoxify anilide herbicides. For example, a novel amidase, PsaA, from Bosea sp. P5 has been shown to degrade propanil to 3,4-dichloroaniline. frontiersin.org Similarly, an aryl acylamidase from the fungus Fusarium solani has been characterized and shown to hydrolyze propanil. researchgate.netnih.gov This fungal enzyme exhibits an optimal pH range of 7.5 to 9.0 and is inactivated at 50°C. nih.gov

While nitrilases are another important class of enzymes involved in the hydrolysis of carbon-nitrogen bonds, they primarily act on nitriles (R-C≡N) to form carboxylic acids and ammonia. wikipedia.orgbrennerlab.net Their direct role in the initial cleavage of the anilide bond of this compound is less prominent compared to amidohydrolases. However, they are crucial in the broader context of microbial metabolism of nitrogen-containing organic compounds and can be involved in the degradation of subsequent nitrile-containing intermediates that may arise from the transformation of the initial breakdown products. nih.govmuni.cz

The enzymatic cleavage of the anilide bond is a critical detoxification step, as it breaks down the parent herbicide into smaller, more manageable molecules for further microbial metabolism.

Elucidation of Metabolic Intermediates and Secondary Metabolites (e.g., Dichloroaniline, Catechols, Indole Derivatives, Acylation Products)

The microbial breakdown of this compound proceeds through a series of metabolic intermediates. The primary and most consistently identified metabolite is 2,3-dichloroaniline (DCA) , formed through the enzymatic hydrolysis of the amide bond. epa.govwikipedia.org This initial transformation is a crucial step in the degradation pathway. acs.org

Following the formation of DCA, further microbial action leads to a variety of secondary metabolites. The biodegradation of 2,3-dichloroaniline often proceeds through the hydroxylation of the aromatic ring, a common strategy employed by microorganisms to break down aromatic compounds. wikipedia.org This can lead to the formation of chlorinated catechols . researchgate.net Catechols are key intermediates in the aerobic degradation of many aromatic compounds and can be further cleaved by dioxygenase enzymes, opening the aromatic ring and facilitating its complete mineralization. pkusz.edu.cnuky.edu

In some metabolic pathways involving aniline (B41778) derivatives, the formation of indole derivatives can occur, although this is less commonly reported for dichlorinated anilines. More significantly, under certain conditions, DCA molecules can undergo acylation or condensation reactions. For instance, the formation of 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB) from 3,4-dichloroaniline has been observed in soil environments. epa.gov This dimerization product is often more persistent and toxic than the parent aniline.

The propionic acid moiety released during the initial hydrolysis is typically readily metabolized by microorganisms through pathways like beta-oxidation, ultimately being converted to carbon dioxide. epa.govnih.gov

The specific intermediates and the extent of their accumulation are influenced by the microbial species present and the prevailing environmental conditions.

Factors Influencing Microbial Degradation Efficiency (e.g., Environmental Conditions, Substrate Concentration)

The efficiency of microbial degradation of this compound is significantly influenced by a range of environmental and chemical factors.

Environmental Conditions:

pH: Microbial enzymes responsible for degradation have optimal pH ranges. For instance, the aryl acylamidase from Fusarium solani has a pH optimum between 7.5 and 9.0. nih.gov Similarly, an aryl acylamidase from rice exhibits a broad pH optimum between 7.4 and 7.8. researchgate.net

Temperature: Temperature affects microbial growth and enzyme activity. The Fusarium solani acylamidase has a temperature optimum of around 50°C, with inactivation occurring after 10 minutes at this temperature. nih.govoup.com

Organic Matter: The presence of organic matter in soil can influence the adsorption and bioavailability of this compound, thereby affecting its accessibility to microorganisms. cabidigitallibrary.org

Co-substrates: The presence of other carbon sources can impact degradation rates. For example, propionate, a metabolite of propanil, has been shown to stimulate the specific degradation rates of both propanil and its metabolite, 3,4-dichloroaniline, in mixed microbial cultures. unl.pt

Substrate Concentration:

The initial concentration of this compound can affect degradation kinetics. High concentrations may be inhibitory to microbial populations, while very low concentrations may not be sufficient to induce the necessary degradative enzymes. epa.gov Studies on the related compound propanil have shown that complete removal can be achieved up to certain loading rates in bioreactors, beyond which removal efficiencies decline. researchgate.net

The interplay of these factors determines the rate and extent of this compound biodegradation in the environment.

Abiotic Transformation Mechanisms in Environmental Matrices

In addition to microbial activity, this compound can be transformed through abiotic processes, primarily hydrolysis, in various environmental settings.

Hydrolysis Pathways and Their Kinetics

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis results in the breaking of the amide bond to form 2,3-dichloroaniline and propionic acid. nih.govnih.gov

The rate of hydrolysis is influenced by pH. While the related herbicide propanil is stable in solutions with a pH between 3 and 9, hydrolysis can occur outside this range. nih.gov This suggests that in highly acidic or alkaline environments, chemical hydrolysis may contribute to the degradation of this compound.

Kinetic studies on the hydrolysis of similar anilide herbicides have been conducted to understand their persistence in aquatic environments. The rate of hydrolysis is a key parameter in assessing the environmental fate of these compounds. For example, the hydrolysis of propanil has been noted as a potential degradation pathway in the gastrointestinal tract's acidic environment. nih.gov The abiotic degradation of this compound can also be influenced by factors such as the presence of certain salts in the soil. cabidigitallibrary.org

Photodegradation Mechanisms and Products

Photodegradation represents a significant pathway for the environmental dissipation of this compound, a compound related to the widely used herbicide propanil. researchgate.net When exposed to sunlight, particularly in aqueous environments, this compound undergoes transformation through various photochemical reactions. The primary mechanisms involved in its photodegradation include the replacement of chlorine substituents with hydroxyl groups and hydrogen, hydrolysis of the amide linkage, and the formation of propionamide (B166681). researchgate.net

Under simulated solar light conditions, the photodegradation of propanil, a close structural isomer, in aqueous solutions has been shown to yield a variety of products. These include 3'-hydroxy-4'-chloropropionanilide, 3'-chloro-4'-hydroxypropionanilide, and 3',4'-dihydroxypropionanilide. researchgate.net Further degradation can lead to the formation of simpler compounds such as 3'-chloropropionanilide, 4'-chloropropionanilide, and propionanilide itself. researchgate.net The hydrolysis of the amide bond results in the formation of 3,4-dichloroaniline (DCA) and propionic acid. researchgate.net It is important to note that while DCA is a major metabolite in the biological degradation of propanil, it is not a primary product of its direct photochemical transformation. researchgate.netunito.it Additionally, the photolysis of DCA can lead to the formation of 3,3',4,4'-tetrachloroazobenzene. researchgate.net

The presence of other substances in the water can influence the photodegradation process. For instance, in the presence of nitrate, the degradation of similar compounds can be accelerated through the action of hydroxyl radicals (•OH) and carbonate radicals (CO3•-). researchgate.net

Table 1: Photodegradation Products of Propanil (a related compound)

Product Category Example Products Reference
Hydroxylated Derivatives 3'-hydroxy-4'-chloropropionanilide, 3'-chloro-4'-hydroxypropionanilide, 3',4'-dihydroxypropionanilide researchgate.net
Dechlorinated Derivatives 3'-chloropropionanilide, 4'-chloropropionanilide researchgate.net
Hydrolysis Products 3,4-dichloroaniline, Propionic acid researchgate.net
Amide Formation Propionamide researchgate.net
Dimerization Products 3,3',4,4'-tetrachloroazobenzene (from DCA photolysis) researchgate.net

Sorption and Desorption Dynamics in Soil and Sediment Systems

The movement and availability of this compound in the environment are significantly influenced by its sorption and desorption behavior in soil and sediment. Studies have shown that this compound exhibits a specific affinity for different soil components, which dictates its retention and potential for transport. cerist.dzcerist.dzcabidigitallibrary.orgresearchgate.netlarhyss.net The adsorption process is influenced by the physicochemical properties of both the chemical and the soil, including organic matter content, clay fraction, and the presence of metal compounds. cerist.dzcabidigitallibrary.org

Research has demonstrated that this compound has a physical affinity for the organic matter and clay fractions within the soil. cerist.dzcerist.dzcabidigitallibrary.orgresearchgate.netlarhyss.net This adsorption to organic matter and clay is a key factor in reducing its mobility in the soil profile. The extent of adsorption can vary between different soil types, with soils rich in organic matter and clay generally showing a higher capacity for retaining the compound. cerist.dzcabidigitallibrary.org The interaction is primarily physical, suggesting that the molecule is held by weaker forces such as van der Waals forces and hydrogen bonding. cerist.dzcabidigitallibrary.org

Environmental Persistence and Half-Life Estimation in Aquatic and Terrestrial Systems

The persistence of this compound in the environment is variable and depends on the specific conditions of the aquatic or terrestrial system. In general, it is considered to be rapidly degraded under aerobic conditions but can be more persistent in anaerobic environments. researchgate.net

In terrestrial systems, the half-life of the related compound propanil in the upper soil layer has been reported to be between 0.17 and 1.8 days. researchgate.net One study indicated a short half-life of 0.5 days in aerobic soil. epa.gov However, its primary degradation product, 3,4-dichloroaniline (DCA), can be more persistent, with a reported half-life of approximately 30 days. epa.govepa.gov Under anaerobic soil conditions, propanil is also rapidly metabolized, with a half-life of 2-3 days. epa.govepa.gov

In aquatic systems, the persistence is influenced by factors such as sunlight and microbial activity. The photolysis half-life of propanil in groundwater and distilled water under solar radiation has been reported to be 40 and 44 days, respectively. researchgate.net Another study reported that propanil is stable to unsensitized photolysis in water for 30 days, with an extrapolated half-life of 103.3 days, although the accuracy of this extrapolation is noted to be uncertain. epa.govepa.gov Under anaerobic aquatic conditions, propanil is rapidly metabolized with a half-life of 2 to 3 days. epa.govepa.gov

Table 2: Estimated Half-Life of Propanil (a related compound) in Different Environmental Compartments

Environmental System Condition Half-Life Reference
Terrestrial (Upper Soil Layer) Aerobic 0.17 - 1.8 days researchgate.net
Terrestrial (Soil) Aerobic 0.5 days epa.gov
Terrestrial (Soil) Anaerobic 2 - 3 days epa.govepa.gov
Aquatic (Groundwater) Solar Radiation 40 days researchgate.net
Aquatic (Distilled Water) Solar Radiation 44 days researchgate.net
Aquatic (Water) Unsensitized Photolysis 103.3 days (extrapolated) epa.govepa.gov
Aquatic (Water/Sediment) Anaerobic 2 - 3 days epa.govepa.gov

Bioaccumulation Potential and Environmental Mobility Studies

The potential for this compound to bioaccumulate in organisms is considered to be low. This assessment is primarily based on its octanol-water partition coefficient (log Kow), which is a key indicator of a substance's tendency to partition into fatty tissues. The log Kow for 3',4'-Dichloropropionanilide has been reported to be 3.12, which suggests that bioaccumulation is not expected to be significant. sigmaaldrich.com Based on a low Kow value of 193 (log Kow of 2.29), the requirement for fish accumulation studies for the related compound propanil has been waived in some regulatory assessments. epa.gov

Regarding its environmental mobility, while the parent compound's mobility is influenced by its sorption to soil particles, its degradation products can exhibit different behaviors. The primary degradation product, 3,4-dichloroaniline (DCA), is considered to be a relatively mobile compound. researchgate.net This mobility raises concerns about its potential to move through the soil profile and contaminate groundwater and surface water. researchgate.netnih.gov The parent compound, this compound, is less likely to be mobile due to its affinity for soil organic matter and clay. cerist.dzcabidigitallibrary.org

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological interactions and mechanistic toxicology of the chemical compound This compound corresponding to the detailed outline provided.

The requested topics, including cellular uptake, subcellular localization, and specific effects on signal transduction pathways such as NF-κB, AP-1, the Ras pathway, and intracellular calcium signaling, have not been documented for this compound in the retrieved sources.

It is important to note that a significant body of research exists for a related isomer, 3,4-Dichloropropionanilide (also known as Propanil). This research covers many of the toxicological endpoints of interest. However, as per the strict instructions to focus solely on this compound, this information cannot be substituted. Chemical isomers can have substantially different biological and toxicological properties.

Therefore, the content for the requested article outline on this compound cannot be generated at this time due to a lack of available scientific data.

Biological Interactions and Mechanistic Toxicology of 2,3 Dichloropropionanilide

Immunotoxicological Research on Dichloropropionanilides

There are no immunotoxicological studies specifically focused on 2,3-Dichloropropionanilide. Extensive research exists on the immunotoxicity of the herbicide 3,4-Dichloropropionanilide (Propanil). nih.govnih.gov These studies have shown that Propanil (B472794) can affect the immune system at organ, cellular, and molecular levels, including producing thymic atrophy and altering the function of various immune cells. nih.gov However, due to the principles of isomer toxicology, where small changes in chemical structure can lead to significant differences in biological activity, these findings cannot be attributed to this compound without dedicated research.

Effects on Innate Immune Responses

The innate immune system serves as the body's first line of defense against pathogens. The herbicide 3,4-Dichloropropionanilide (Propanil) has been shown to significantly interfere with key components of this system, including macrophages and Natural Killer (NK) cells. tandfonline.comnih.gov

Macrophages are critical for engulfing pathogens and cellular debris through a process called phagocytosis. Research has demonstrated that Propanil suppresses normal macrophage function. tandfonline.comnih.gov Exposure to the compound decreases the ability of macrophages to phagocytize foreign particles. tandfonline.comnih.gov This impairment of phagocytic activity compromises a fundamental mechanism of the innate immune response, potentially increasing susceptibility to infections.

Natural Killer (NK) cells are lymphocytes of the innate immune system that are crucial for identifying and destroying virally infected cells and tumor cells. Studies have shown that Propanil exposure leads to a significant decrease in NK cell cytotoxic activity. nih.govnih.gov This suppression of NK cell function represents a critical immunotoxic effect, as it weakens the body's surveillance and defense against cellular abnormalities. nih.govoup.com

Upon activation, macrophages generate reactive oxygen species (ROS) and reactive nitrogen species (RNS) in a process known as the respiratory burst. These highly reactive molecules are vital for destroying engulfed pathogens. Propanil has been found to inhibit the respiratory burst in macrophages, leading to reduced production of both ROS and RNS. tandfonline.comnih.gov This inhibition curtails the bactericidal capacity of macrophages, further highlighting the compound's detrimental effect on innate immunity. tandfonline.comtandfonline.com

Modulation of Adaptive Immune Responses

The adaptive immune system provides a more specific and long-lasting defense against pathogens, involving T-cells and B-cells. Propanil exposure also modulates this branch of the immune system, affecting both cell-mediated and humoral immunity. tandfonline.comnih.gov

T-lymphocytes are central to adaptive immunity. Cytotoxic T-lymphocytes (CTLs) are responsible for killing infected cells. Propanil exposure has been shown to inhibit T-cell cytotoxic activity. tandfonline.comnih.gov Furthermore, it alters the production of key signaling molecules called cytokines. researchgate.net

Propanil has been observed to inhibit the secretion of Interleukin-2 (B1167480) (IL-2), a cytokine critical for T-cell proliferation and activation. researchgate.net The production of other pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), by macrophages is also suppressed by the compound. tandfonline.com In studies on agricultural workers, Propanil exposure was associated with reduced production of Interferon-gamma (IFN-γ) and Interleukin-10 (IL-10), while increasing LPS-induced IL-6 release. researchgate.net This dysregulation of cytokine production can severely impair the coordination and effectiveness of the adaptive immune response.

Table 1: Summary of 3,4-Dichloropropionanilide Effects on Immune Cell Functions

Immune System BranchCell TypeFunction AffectedObserved EffectReference(s)
Innate Immunity MacrophagePhagocytosisSuppression tandfonline.com, nih.gov
MacrophageRespiratory Burst (ROS/RNS Production)Inhibition tandfonline.com, nih.gov, tandfonline.com
Natural Killer (NK) CellCytotoxicityDecrease nih.gov, nih.gov
Adaptive Immunity T-CellCytotoxic ActivityInhibition tandfonline.com, nih.gov
T-Cell / LeukocyteCytokine Production (IL-2, IFN-γ, IL-10)Inhibition / Reduction researchgate.net
Macrophage / LeukocyteCytokine Production (IL-6, TNF-α)Suppression / Alteration tandfonline.com, researchgate.net
B-CellHumoral Antibody ResponseDifferential Effects tandfonline.com, nih.gov, nih.gov

B-cells are responsible for humoral immunity, which involves the production of antibodies to target extracellular pathogens. The impact of Propanil on B-cell function and antibody responses is complex and appears to be dose-dependent. nih.gov

Research indicates that the humoral antibody response to various antigens is "differentially affected" following Propanil exposure. tandfonline.comnih.gov Studies have observed that high doses of Propanil can reduce the number of antibody-producing cells for T-independent antigens, while lower doses may cause an increase. nih.gov This suggests that Propanil can both suppress and, under certain conditions, potentially enhance humoral immune responses, indicating a complex modulatory role that disrupts normal B-cell function. nih.govresearchgate.net

Cellular Targets of Immunotoxicity (e.g., Thymocytes, Splenocytes, T-cells, B-cells, Hepatocytes)

The immunotoxic potential of this compound and its structural analogs, such as 3,4-dichloropropionanilide (propanil), has been a subject of scientific investigation. These compounds can interact with various cellular components of the immune system, leading to alterations in immune function.

Thymocytes: The thymus is a primary lymphoid organ responsible for the maturation of T-lymphocytes (T-cells). Exposure to propanil has been shown to induce thymic atrophy, characterized by a decrease in the thymus-to-body weight ratio and a reduction in the total number of thymocytes. This is particularly evident in the depletion of the CD4+CD8+ double-positive thymocyte population, which are immature T-cells undergoing selection. While direct studies on this compound are limited, the effects of its isomer suggest a potential for similar impacts on thymocyte development.

T-cells: T-lymphocytes are crucial for cell-mediated immunity. The immunotoxicity of propanil has been linked to the inhibition of T-cell activation. nih.gov This inhibition is associated with an alteration of intracellular calcium signaling, a critical step in T-cell activation. nih.gov Specifically, propanil appears to affect the influx of extracellular calcium following the depletion of internal stores, which in turn reduces the nuclear levels of the nuclear factor of activated T-cells (NFAT), a key transcription factor for T-cell activation and interleukin-2 (IL-2) secretion. nih.gov

B-cells: B-lymphocytes are responsible for humoral immunity through the production of antibodies. Research on pesticides like methoxychlor (B150320) and parathion (B1678463) has demonstrated a decrease in the production of specific IgM antibodies and alterations in the expression of surface antigens on B-cells in mice. nih.gov While this does not directly implicate this compound, it highlights a potential mechanism of immunotoxicity affecting B-cell function that could be relevant for this class of compounds.

Cellular TargetObserved Effects of Related CompoundsPotential Impact of this compound
Thymocytes Thymic atrophy, depletion of CD4+CD8+ population (Propanil) nih.govPotential for disruption of T-cell development.
Splenocytes Reduced cellularity (MCPD) mdpi.comPossible reduction in overall immune cell populations in the spleen.
T-cells Inhibition of activation via altered calcium signaling (Propanil) nih.govPotential impairment of cell-mediated immunity.
B-cells Decreased antibody production (other pesticides) nih.govPossible disruption of humoral immunity.
Hepatocytes Oxidative stress and necrosis (2,4-D, Dichloropropanols) mdpi.comnih.govPotential for liver damage during metabolic processes.

Metabolic Transformations in Biological Systems

The biotransformation of this compound is a critical determinant of its biological activity and toxicity. The metabolic pathways can vary between different organisms, leading to selective effects.

In vivo and in vitro studies on the related compound propanil (3,4-dichloropropionanilide) have shown that a primary metabolic pathway is hydrolysis. researchgate.net This reaction cleaves the amide bond, yielding 3,4-dichloroaniline (B118046) and propionic acid. researchgate.net It is highly probable that this compound undergoes a similar hydrolytic cleavage to form 2,3-dichloroaniline (B127971) and propionic acid.

Further metabolism of the resulting dichloroaniline can occur. For example, studies on 1,2,3-trichloropropane, a related chlorinated hydrocarbon, have shown that it is bioactivated in vitro by hepatic microsomes to mutagenic metabolites. nih.gov This suggests that the metabolic products of this compound could also undergo further transformations that may alter their biological activity.

Hepatic microsomal enzymes, particularly the cytochrome P450 (CYP450) superfamily, are central to the metabolism of a vast array of xenobiotics. nih.govmdpi.com These enzymes catalyze a variety of reactions, including oxidation, reduction, and hydrolysis. nih.gov

In the case of propanil, studies have indicated that while the initial hydrolysis to 3,4-dichloroaniline is catalyzed by acylamidases, subsequent metabolism of both propanil and its aniline (B41778) metabolite involves CYP450 enzymes. nih.gov Specifically, hydroxylation of the propanil molecule and ring- and N-hydroxylation of 3,4-dichloroaniline are mediated by these enzymes. nih.gov Research suggests that propanil and its metabolite, 3,4-dichloroaniline, may act as weak inducers of certain CYP450 isozymes. nih.gov Given the structural similarity, it is plausible that CYP450 isozymes also play a significant role in the metabolism of this compound and its corresponding aniline metabolite.

The primary metabolite of propionanilides is the corresponding dichloroaniline. For this compound, the expected primary metabolite is 2,3-dichloroaniline.

In some biological systems, an intermediate metabolite, 3',4'-dichlorolactanilide, has been identified in the metabolism of propanil. nih.gov This intermediate is formed through an oxidative step prior to hydrolysis. nih.gov The accumulation of this intermediate has been linked to the phytotoxic effects of the herbicide. nih.gov It is conceivable that a similar 2',3'-dichlorolactanilide intermediate could be formed from this compound.

Following the formation of dichloroaniline, further conjugation reactions can occur. In plants, for instance, the 3,4-dichloroaniline derived from propanil can be conjugated with glucose to form N-(3,4-dichlorophenyl)-glucosylamine. This conjugation is a detoxification mechanism.

The metabolism of propionanilide herbicides can differ significantly between various organisms, which is the basis for their selective herbicidal activity.

In tolerant plant species like rice, the hydrolysis of propanil to 3,4-dichloroaniline is rapid. nih.gov The resulting aniline is then further detoxified through conjugation. In susceptible weed species, this metabolic process is much slower, leading to the accumulation of the parent compound and the intermediate 3',4'-dichlorolactanilide, which are phytotoxic. nih.gov

The selective biological action of propionanilide herbicides like propanil is primarily attributed to differential rates of metabolism between target and non-target organisms. nih.gov As mentioned, tolerant plants can rapidly detoxify the herbicide through hydrolysis and subsequent conjugation, preventing the accumulation of toxic levels of the parent compound and its phytotoxic metabolites. nih.gov In contrast, susceptible weeds metabolize the herbicide much more slowly, leading to its accumulation and subsequent toxic effects. nih.gov

This principle of selective toxicity based on metabolic differences is a common theme in pharmacology and toxicology. The presence or absence of specific enzymes, or variations in their activity, can lead to vastly different outcomes upon exposure to a foreign compound.

Structure Activity Relationship Sar and Computational Studies of 2,3 Dichloropropionanilide and Analogs

Empirical Structure-Activity Relationship Studies for Propionanilides

Empirical SAR studies involve the systematic modification of a lead compound's structure and the subsequent evaluation of its biological effects. This approach has yielded valuable insights into the chemical features essential for the activity of propionanilide herbicides.

The presence, number, and position of halogen atoms on the anilide ring are critical determinants of the biological activity of propionanilides. Studies on related halogenated compounds have consistently shown that the halogenation pattern significantly impacts efficacy.

For instance, research on halogenated phenoxypropanolamines demonstrated that the specific placement of halogens dictates the potency of receptor blockade. In one study, 2,5-dihalogenated derivatives were found to be more potent beta-receptor blockers than their 2,4-dihalogenated counterparts, while compounds with a 3,4-dihalogenation pattern exhibited the weakest effects nih.gov. Similarly, for phenoxyacetic acid herbicides, their effectiveness and biological activity are known to vary with the number and substitution pattern of chlorine atoms on the aromatic ring researchgate.netnih.gov. An increase in the number of chlorine atoms does not always lead to higher activity and can alter other properties, such as the capacity to induce lipid peroxidation nih.gov.

In a series of novel picolinic acid herbicides, analogs featuring a halogen-substituted phenyl group consistently demonstrated superior herbicidal activities compared to those with alkyl-substituted phenyl groups mdpi.com. Furthermore, studies on imidazolidinedione derivatives found that compounds containing a 4-chloro-2-fluorophenyl group exhibited particularly high herbicidal activity, underscoring the importance of a specific di-halogen substitution pattern researchgate.net. These findings highlight that both the type of halogen and its precise location on the aromatic ring are pivotal for optimizing biological interactions.

Table 1: Influence of Halogenation on Biological Activity in Aromatic Compounds

Compound Class Halogenation Pattern Observed Effect on Biological Activity
Phenoxypropanolamines 2,5-dihalogenation Higher potency compared to 2,4- or 3,4-dihalogenation nih.gov
Phenoxyacetic Acids Varies (number and position) Activity and toxicity are dependent on the specific pattern nih.gov
Picolinic Acids Halogen-substituted phenyl Better herbicidal activity than alkyl-substituted analogs mdpi.com

Beyond halogenation, other modifications to the anilide backbone also play a significant role in determining the biological activity of propionanilides. The nature and position of various substituents can influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its interaction with the target site.

Studies on 2-hydroxynaphthalene-1-carboxanilides, which are structurally related to salicylanilides, revealed a clear positional effect of substituents on the anilide ring. The biological activity was found to decrease in the order of para > meta > ortho substitution, suggesting that the position of the substituent is critical for optimal activity nih.gov. This indicates a stringent spatial requirement within the biological target's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

The development of a robust QSAR model is a meticulous process that involves several critical steps to ensure its statistical quality and predictive power. The ultimate goal is to create a model that can accurately predict the biological activities of novel or untested compounds based on their structure.

The process begins with the careful compilation and curation of a dataset containing compounds with known biological activities. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance on external data. The selection of appropriate molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties, is a crucial step.

A key aspect of QSAR modeling is rigorous validation. Internal validation techniques, such as the leave-one-out cross-validation (q²), assess the model's internal stability and robustness phmethods.net. However, internal validation alone is not sufficient. External validation, which involves predicting the activity of the compounds in the independent test set, is essential to confirm the model's real-world predictive ability. A reliable QSAR model should not only fit the training data well but also accurately predict the activities of new compounds.

QSAR models function by identifying the molecular descriptors that have the most significant correlation with a specific biological endpoint, such as herbicidal potency. These descriptors can be broadly categorized into several types, including electronic, steric, hydrophobic, and topological parameters.

For example, a QSAR study on a series of inhibitors might reveal that descriptors related to lipophilicity (like SlogP) and electronic properties (like the energy of the Highest Occupied Molecular Orbital, or HOMO) are critical for activity nih.gov. In one study on triterpenoid saponin analogues, the SlogP descriptor, which represents the octanol/water partition coefficient, showed a strong positive correlation with nematicidal activity, indicating that higher lipophilicity was favorable phmethods.net. Three-dimensional (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA), can provide further insights by correlating the 3D steric and electrostatic fields of molecules with their activity. These models can highlight regions where bulky groups or specific electrostatic charges are either favorable or detrimental to biological function frontiersin.org. By understanding which molecular properties drive activity, researchers can rationally design new compounds with enhanced efficacy.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for investigating herbicides like 2,3-Dichloropropionanilide at the molecular level. These methods provide detailed insights into the interactions between the herbicide and its biological target, complementing experimental SAR data.

Molecular docking is a prominent computational technique used to predict the preferred binding orientation of a ligand (the herbicide) within the active site of a target protein mdpi.com. This method can elucidate the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. For instance, docking studies can reveal whether a compound fits well within the active pocket of an enzyme, such as histone deacetylase or acetyl-CoA carboxylase (ACCase), which are known herbicide targets mdpi.com. The calculated binding affinity from docking simulations can provide an estimate of the compound's inhibitory potential.

Beyond docking, other computational methods like Density Functional Theory (DFT) are employed to analyze the electronic structure and reactivity of the molecules researchgate.net. These quantum chemical calculations can determine properties such as electronic charge distribution and frontier molecular orbital energies, which are related to the molecule's stability and reactivity. Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions. Together, these computational approaches offer a powerful platform for understanding the mechanism of action of propionanilides and for the rational design of new, more effective herbicidal agents.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, allowing for the characterization of the binding affinity and interaction patterns. While specific molecular docking studies on this compound are not extensively available in public literature, insights can be drawn from studies on its isomer, propanil (B472794) (3,4-Dichloropropionanilide), and other amide herbicides.

Research on the interaction between amide herbicides and enzymes like alkaline phosphatase has revealed that the primary interaction patterns involve hydrogen bonding and hydrophobic interactions. For instance, in a study analyzing the interaction of several amide herbicides with alkaline phosphatase, propanil exhibited the highest absolute binding energy, suggesting a strong interaction. researchgate.net The chlorine atoms and the amide linkage are crucial for these interactions.

For this compound, it is hypothesized that the molecule would similarly engage with biological receptors. The propionanilide moiety can act as both a hydrogen bond donor and acceptor, while the dichlorinated phenyl ring contributes to hydrophobic interactions. The specific positioning of the chlorine atoms at the 2 and 3 positions on the phenyl ring, as opposed to the 3 and 4 positions in propanil, would influence the molecule's steric and electronic properties, potentially leading to different binding affinities and selectivities for various receptors.

Table 1: Predicted Ligand-Receptor Interactions for this compound

Interaction TypePotential Interacting Residues (Hypothetical)
Hydrogen BondingAmino acid residues with polar side chains (e.g., Serine, Threonine, Asparagine, Glutamine) interacting with the amide group.
Hydrophobic InteractionsAromatic or aliphatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine) interacting with the dichlorophenyl ring.
Halogen BondingThe chlorine atoms may form halogen bonds with electron-donating atoms in the receptor's binding pocket.

These predicted interactions are crucial for understanding the compound's mechanism of action at a molecular level and for the rational design of analogs with enhanced biological activity.

In silico Prediction of Metabolic Pathways and Toxicity Mechanisms

In silico tools are increasingly used to predict the metabolic fate and potential toxicity of chemical compounds, reducing the need for extensive animal testing. nih.govresearchgate.net The metabolic pathway of propanil is well-documented and primarily involves hydrolysis by acylamidases to form 3,4-dichloroaniline (B118046) (DCA) and propionic acid. nih.govnih.gov DCA is then further metabolized, primarily through oxidation by cytochrome P450 enzymes. nih.gov

Based on this, the predicted primary metabolic pathway for this compound would involve a similar hydrolytic cleavage of the amide bond to yield 2,3-dichloroaniline (B127971) and propionic acid.

Predicted Metabolic Pathway of this compound:

Step 1: Hydrolysis

Enzyme: Acylamidase

Metabolites: 2,3-dichloroaniline and propionic acid

Subsequent metabolism of 2,3-dichloroaniline would likely involve hydroxylation and conjugation reactions, leading to more polar and readily excretable metabolites.

The primary toxicity mechanism associated with propanil is methemoglobinemia, which is caused by its metabolite, 3,4-dichlorophenylhydroxylamine, a potent inducer of methemoglobin. nih.gov This metabolite is formed through the oxidation of 3,4-dichloroaniline. nih.gov It is plausible that the metabolism of this compound would also lead to the formation of a hydroxylamine derivative of 2,3-dichloroaniline, which could induce methemoglobinemia.

Table 2: In silico Predicted Toxicity Profile for this compound

Toxicity EndpointPredicted OutcomePutative Mechanism
Methemoglobinemia PlausibleFormation of a dichlorophenylhydroxylamine metabolite that oxidizes hemoglobin.
Hepatotoxicity PossiblePotential for reactive metabolite formation during cytochrome P450-mediated oxidation of 2,3-dichloroaniline.
Mutagenicity To be determinedDependent on the formation of reactive intermediates that can interact with DNA.

Computational toxicology models, such as those available through the U.S. EPA's National Center for Computational Toxicology (NCCT), can be employed to further refine these predictions. ca.gov

Virtual Screening for Identification of Novel Bioactive Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach can be applied to the discovery of novel analogs of this compound with potentially enhanced herbicidal activity or improved toxicological profiles.

A virtual screening workflow for identifying novel bioactive analogs could involve the following steps:

Target Identification: Identifying a key enzyme or receptor in the target weed species that is essential for its growth and survival.

Pharmacophore Modeling: Developing a pharmacophore model based on the essential structural features of this compound required for its biological activity. This would include the relative positions of hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Database Screening: Screening large chemical databases (e.g., ZINC, PubChem) against the developed pharmacophore model to identify compounds with similar structural features.

Molecular Docking: Docking the identified hits into the active site of the target protein to predict their binding affinity and orientation.

ADMET Prediction: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates using in silico models to filter out compounds with unfavorable profiles.

Structure-activity relationship studies of other herbicides provide valuable insights for designing new analogs. For example, a study on novel N-(arylmethoxy)-2-chloronicotinamides used propanil as a reference herbicide to evaluate the activity of newly synthesized compounds. acs.org This highlights the importance of comparative analysis in the development of new active ingredients.

Table 3: Key Structural Modifications for Virtual Screening of this compound Analogs

Moiety to ModifyType of ModificationDesired Outcome
Dichlorophenyl RingAltering the position and number of chlorine atoms; introducing other substituents (e.g., methyl, methoxy).Improved binding affinity, altered selectivity, reduced toxicity.
Propionamide (B166681) ChainVarying the length of the alkyl chain; introducing branching or unsaturation.Enhanced interaction with the receptor pocket.
Amide LinkageReplacing with other functional groups (e.g., ester, reverse amide).Modified metabolic stability and binding characteristics.

Through such a systematic in silico approach, it is possible to accelerate the discovery of novel and more effective analogs of this compound for various applications.

Advanced Analytical Methodologies in 2,3 Dichloropropionanilide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 2,3-Dichloropropionanilide from complex mixtures and from its structural isomers. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of anilide compounds like this compound, which possess moderate polarity and are amenable to separation in a liquid phase. Reversed-phase HPLC (RP-HPLC) would be the most common approach.

In this technique, the separation is based on the compound's partitioning between a nonpolar stationary phase (typically C8 or C18 alkyl-silica) and a polar mobile phase. The retention of this compound would be influenced by the hydrophobicity imparted by its dichlorinated phenyl ring. The separation of positional isomers, such as 2,3-, 2,4-, and 3,4-Dichloropropionanilide, is a significant challenge that can be addressed by carefully optimizing HPLC conditions. rsc.orgnacalai.com The subtle differences in the dipole moments and molecular shapes of these isomers can be exploited by adjusting the mobile phase composition, such as the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water, and the use of additives like formic acid to control the pH and improve peak shape. lcms.cz

A typical method development would involve screening different columns and mobile phase compositions to achieve baseline resolution between the isomers. Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the aromatic ring exhibits strong absorbance, likely around 254 nm. rsc.org

ParameterExemplar Condition for Isomer Separation
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient elution with Acetonitrile and Water (e.g., 70:30 v/v)
Additive 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Gas Chromatography (GC) is another powerful technique for the separation and quantification of semi-volatile compounds like this compound, provided it is thermally stable enough to be vaporized without degradation. The analysis of related chlorinated compounds by GC is well-established. cdc.goviss.it

For GC analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation of dichloropropionanilide isomers would be achieved based on their boiling points and interactions with the column's stationary phase. A mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would be a logical starting point for method development. The temperature of the GC oven is typically programmed to ramp up during the analysis, which allows for the efficient elution of compounds with different volatilities.

Sensitive and selective detectors are crucial for trace analysis. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and would be an excellent choice for detecting this compound. cdc.gov Alternatively, a Nitrogen-Phosphorus Detector (NPD) could be used, which offers high selectivity for nitrogen-containing compounds.

ParameterExemplar Condition for Chlorinated Aromatics
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Nitrogen at a constant flow
Injector Temperature 250 °C
Oven Program Initial 100 °C, hold 1 min, ramp at 10 °C/min to 280 °C, hold 5 min
Detector Electron Capture Detector (ECD)
Detector Temperature 300 °C

Mass Spectrometry-Based Characterization and Detection

Mass spectrometry (MS) provides unparalleled specificity and sensitivity, making it an indispensable tool for the unequivocal identification and trace-level quantification of this compound. It is typically coupled with a chromatographic system for prior separation.

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) represents the state-of-the-art for analyzing pesticide residues and other organic contaminants in complex matrices. chromatographyonline.comnih.gov This technique combines the powerful separation capabilities of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer.

After separation on an HPLC column, the eluent is directed to an ion source, typically an Electrospray Ionization (ESI) source, which generates charged molecular ions of the analyte (e.g., [M+H]⁺ in positive ion mode). The first mass analyzer (Q1) selects this specific precursor ion, which is then fragmented in a collision cell (Q2). The resulting product ions are then separated and detected by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is extremely specific and significantly reduces matrix interference, allowing for very low limits of detection. mdpi.com The development of an LC-MS/MS method for this compound would involve optimizing the ionization and fragmentation parameters to identify unique and intense precursor-product ion transitions.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of thermally stable and volatile compounds. nih.gov For this compound, GC-MS would provide definitive structural confirmation.

Following GC separation, the molecules enter the MS ion source, which typically uses Electron Ionization (EI). EI is a high-energy process that causes extensive and reproducible fragmentation of the molecule. The resulting mass spectrum, which is a pattern of these fragments, serves as a chemical "fingerprint." This fingerprint can be compared against a spectral library for identification. For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the propionyl group and cleavage around the amide bond, with isotopic patterns characteristic of a molecule containing two chlorine atoms. agriculturejournals.cz For quantitative analysis, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where only a few characteristic ions are monitored, greatly increasing sensitivity. iss.it

Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

While chromatography coupled with mass spectrometry is used for separation and identification, spectroscopic techniques are fundamental for the de novo structural elucidation of a pure compound and for confirming its identity without ambiguity. jchps.comtaylorandfrancis.com These methods probe the molecular structure at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete structure of an organic molecule. jchps.com

¹H NMR: A proton NMR spectrum of this compound would reveal the number of distinct proton environments, their chemical shifts (positions), integration (relative number of protons), and splitting patterns (information about adjacent protons). One would expect to see distinct signals for the amide N-H proton, the three protons on the aromatic ring, and the protons of the propionyl group. The specific positions and coupling patterns of the aromatic protons would be key to confirming the 2,3-substitution pattern on the phenyl ring.

¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the dichlorinated ring would provide definitive evidence of the chlorine atoms' positions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. jchps.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features:

A strong absorption band around 1660-1680 cm⁻¹ for the amide carbonyl (C=O) stretch.

An absorption band in the 3200-3300 cm⁻¹ region for the N-H stretch of the secondary amide.

Bands in the 1500-1600 cm⁻¹ range corresponding to C=C stretching within the aromatic ring.

C-H stretching bands just above 3000 cm⁻¹ for the aromatic protons.

A distinct C-Cl stretching band, typically found in the 600-800 cm⁻¹ region.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule, particularly in conjugated systems like the aromatic ring. This compound would be expected to show characteristic UV absorbance maxima due to its dichlorinated aniline (B41778) chromophore. While not as structurally informative as NMR or IR, it is the basis for UV detection in HPLC. jchps.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are functional groups that absorb light in the UV-visible range (200-800 nm). The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from a lower energy orbital to a higher energy orbital. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure. msu.edu

The this compound molecule contains two primary chromophores: the dichlorinated benzene (B151609) ring and the anilide (amide) functional group. The benzene ring exhibits strong absorption due to π → π* transitions of the aromatic system. Typically, benzene absorbs strongly near 180 nm and 200 nm, with a much weaker, structured band of absorptions around 254 nm. msu.edu The presence of chlorine substituents on the aromatic ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima.

The anilide group contains a carbonyl (C=O) group and non-bonding electrons on the nitrogen atom. Carbonyl groups typically exhibit a weak absorption band in the region of 270-300 nm resulting from an n → π* transition. masterorganicchemistry.com The conjugation of the nitrogen's lone pair with the aromatic ring and the carbonyl group can influence the position and intensity of these absorption bands. Molecules with extended conjugation generally show absorption at longer wavelengths. utoronto.ca

While a specific, experimentally determined UV-Vis spectrum for this compound was not found in the reviewed literature, its absorption characteristics can be predicted based on its structural components. The primary absorption is expected in the UV region, stemming from the electronic transitions within the dichlorophenyl group and the amide chromophore.

Table 1: Predicted UV Absorption Characteristics for Chromophores in this compound

Chromophore GroupElectronic TransitionPredicted Absorption Range (λmax)
Dichlorinated Benzene Ringπ → π200 - 230 nm and 260 - 290 nm
Amide (Carbonyl)n → π270 - 300 nm (weak)

Method Development and Validation for Environmental and Biological Matrix Analysis

The detection and quantification of this compound in complex environmental and biological samples necessitate the development of robust and validated analytical methods. These methods are crucial for monitoring its presence, fate, and potential exposure risks. Method development involves optimizing sample preparation, chromatographic separation, and detection techniques, while validation ensures that the method is reliable, accurate, and fit for its intended purpose. researchgate.netgavinpublishers.com

Method Development for Environmental Matrices (Soil and Water)

For environmental samples like soil and water, the analytical process typically begins with an extraction step to isolate the target analyte from the matrix.

Sample Preparation: Soil and sediment samples are often dried and sieved before extraction. scielo.br Water samples may require pH adjustment to ensure the stability of the analyte. nih.gov For instance, in the development of EPA Method 527 for other pesticides, samples were buffered to pH 3.8 to prevent degradation. nih.gov

Extraction: Solid-liquid extraction (SLE) using organic solvents like dichloromethane (B109758) is a common technique for soil samples. scielo.br For water samples, solid-phase extraction (SPE) is frequently employed to concentrate the analyte and remove interfering substances. nih.gov

Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the primary separation techniques. GC is often coupled with detectors like a flame-thermoionic detector (FTD) or a mass spectrometer (MS). nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for complex matrices. scielo.br

Method Development for Biological Matrices (Blood and Urine)

Analysis in biological fluids like blood and urine is essential for human exposure assessment.

Sample Preparation: Biological samples often require a protein precipitation step, followed by liquid-liquid extraction (LLE) or SPE to isolate the analyte. For example, in the analysis of urinary metabolites of dichloropropanols, urine samples were extracted with ethyl acetate. nih.gov

Analysis: Due to the complexity of biological matrices, LC-MS/MS is the preferred analytical technique, providing the necessary selectivity and sensitivity to detect low concentrations of the target compound and its metabolites. medicaltoxic.com

Method Validation

Once a method is developed, it must undergo a thorough validation process to demonstrate its performance characteristics. Key validation parameters, as outlined by various international guidelines, include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ). woah.orgnih.gov

Linearity: Establishes the relationship between the instrument response and the known concentration of the analyte over a specific range. researchgate.net

Accuracy: Measures the closeness of the experimental value to the true value, often assessed through recovery studies in spiked samples. gavinpublishers.com

Precision: Describes the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). austinpublishinggroup.com

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. gavinpublishers.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

The following tables summarize typical validation results for methods developed for analogous compounds in environmental and agricultural matrices, as specific data for this compound is limited.

Table 2: Example Method Validation Parameters for Herbicide Analysis in Soil by LC-MS/MS (Based on data for 2,4-D)

Validation ParameterUnitResult
Linear Rangeµg L⁻¹0.5 - 100
Correlation Coefficient (R²)->0.99
Limit of Quantitation (LOQ)mg kg⁻¹0.015 - 0.75
Recovery%61 - 118
Relative Standard Deviation (RSD)%< 4

Data adapted from studies on 2,4-D and fipronil. scielo.br

Table 3: Example Recovery Data for Herbicide Analysis in Agricultural Commodities by FTD-GC (Based on data for Propanil)

CommoditySpiking Level (ppm)Average Recovery (%)
Brown Rice1.0>80
Brown Rice0.1>70
Potato1.0>80
Potato0.1>70
Onion1.0>80
Onion0.1>70

Data adapted from a study on the isomer 3',4'-dichloropropionanilide (Propanil). nih.gov

Future Research Directions and Unanswered Questions in 2,3 Dichloropropionanilide Science

Emerging Research Areas in Dichloropropionanilide Biology and Chemistry

The widespread use of propanil (B472794) necessitates a deeper understanding of its environmental fate, which is largely dictated by microbial degradation. nih.gov Emerging research is beginning to uncover the complexities of these processes, particularly under different environmental conditions.

A significant area of new research is the exploration of anaerobic degradation pathways. While aerobic degradation is more commonly studied, propanil can persist in anaerobic environments like flooded rice paddies. researchgate.net Recent studies have identified mixed bacterial cultures containing strains like Geobacter sp., Paracoccus denitrificans, Pseudomonas sp., and Rhodococcus sp. that can degrade propanil under anaerobic conditions. nih.gov These cultures transform propanil to 3,4-dichloroaniline (B118046) (3,4-DCA) and other products before complete degradation. nih.gov Understanding the synergistic interactions within these microbial communities is a key emerging field. For instance, while some individual isolates slowly degrade propanil, a mixture of strains significantly increases the degradation rate. nih.gov

Another burgeoning research area is the impact of co-contaminants on propanil biodegradation. Herbicides are often applied as mixtures, and the presence of other chemicals, such as butachlor (B1668075), can influence the degradation of propanil. oup.comnih.gov Studies have shown that bacteria like Acinetobacter baumannii DT not only tolerate butachlor but its presence can increase cell surface hydrophobicity and biofilm formation, which in turn enhances the degradation rates of both propanil and butachlor. oup.comnih.gov Future investigations should focus on the complex interactions between propanil and other co-applied agrochemicals to better predict their environmental persistence.

The study of microbial consortia in biofilm reactors represents another frontier. Biofilms provide a robust environment for microbial communities to degrade pollutants. nih.gov Research has demonstrated that a consortium of nine bacterial genera, including Acidovorax sp., Xanthomonas sp., and Acinetobacter calcoaceticus, can achieve complete removal of propanil and its primary metabolite, 3,4-DCA, in a continuous biofilm reactor. nih.govresearchgate.net Identifying the specific roles of each member of the consortium and optimizing reactor conditions are critical next steps.

Table 1: Bacterial Strains Involved in 2,3-Dichloropropionanilide Degradation

Strain/GenusDegradation ConditionKey Findings
Geobacter sp. Pr-1AnaerobicPart of a mixed culture that effectively degrades propanil. nih.gov
Paracoccus denitrificans Pr-2AnaerobicWorks synergistically in a mixed culture to degrade propanil. nih.gov
Pseudomonas sp. Pr-3AnaerobicContributes to the anaerobic degradation of propanil and 3,4-DCA. nih.gov
Rhodococcus sp. Pr-4AnaerobicShows slow individual degradation but is effective in a mixed culture. nih.gov
Acinetobacter baumannii DTAerobicCan utilize propanil and 3,4-DCA as sole carbon and nitrogen sources; degradation is enhanced in biofilms and in the presence of butachlor. oup.comnih.gov
Xanthomonas sp.AerobicCapable of growing individually on propanil and 3,4-DCA. nih.gov
Kocuria sp.AerobicCan grow on 3,4-DCA but not on propanil. nih.gov

Integration of Multi-Omics Approaches (e.g., Toxicogenomics, Proteomics, Metabolomics)

To achieve a systems-level understanding of the impacts of this compound, the integration of multi-omics technologies is essential. These approaches can provide comprehensive insights into the molecular responses of organisms and ecosystems to propanil exposure.

Toxicogenomics: This field is largely unexplored for propanil. Future research should focus on how propanil and its metabolites, particularly 3,4-DCA, affect gene expression in non-target organisms. High-throughput sequencing technologies can identify genetic pathways that are disrupted by exposure, revealing mechanisms of toxicity and potential biomarkers for environmental monitoring.

Proteomics: The study of changes in protein expression provides a direct link between genetic potential and functional response. Proteomic analysis of microbial communities exposed to propanil can identify the specific enzymes and metabolic pathways involved in its degradation. For example, proteomic studies on pesticide-tolerant bacteria like Pseudomonas sp. have revealed the upregulation of efflux pumps and specific enzymes that contribute to tolerance and biodegradation. mdpi.com Similar studies are needed for propanil-degrading consortia to understand how different proteins are regulated in response to the parent compound and its metabolites. This can help in engineering more efficient bioremediation systems.

Metabolomics: This approach focuses on identifying and quantifying the complete set of small-molecule metabolites within a biological system. frontiersin.org Soil metabolomics can reveal how propanil contamination alters the biochemical profile of the soil environment, affecting microbial community function and soil health. frontiersin.org By tracking the appearance and disappearance of metabolites, researchers can map the complete degradation pathway of propanil and identify any persistent or potentially toxic intermediates. youtube.com For instance, untargeted metabolomics can identify novel breakdown products that are missed by traditional targeted chemical analysis. nih.gov

The true power of these technologies lies in their integration. A combined toxicogenomic, proteomic, and metabolomic approach can provide a holistic view of the interactions between this compound and biological systems, from the genetic level to the functional metabolic output.

Table 2: Potential Applications of Multi-Omics in this compound Research

Omics ApproachPotential ApplicationUnanswered Question Addressed
ToxicogenomicsIdentify gene expression changes in soil organisms (e.g., bacteria, earthworms) exposed to propanil.What are the specific molecular mechanisms of propanil toxicity in non-target organisms?
ProteomicsCharacterize the proteome of propanil-degrading microbial consortia. mdpi.comWhich enzymes are critical for the complete mineralization of propanil and its metabolites?
MetabolomicsProfile the metabolic changes in contaminated soil and water. frontiersin.orgyoutube.comWhat is the full range of metabolic byproducts from propanil degradation, and what is their environmental fate?

Development of Advanced Remediation and Detoxification Strategies

While natural attenuation of this compound occurs, its persistence in certain environments and the toxicity of its metabolite 3,4-DCA necessitate the development of more efficient remediation technologies. nih.gov

A key area for advancement is the optimization of bioremediation through techniques like bioaugmentation and biostimulation. iipseries.org This involves either introducing specialized microorganisms (bioaugmentation) or adding nutrients to stimulate the activity of indigenous degrading populations (biostimulation). iipseries.org Research has shown success in using specific bacterial strains, like Acinetobacter baumannii DT, for propanil degradation. vjst.vn A promising strategy is the immobilization of these bacteria. When A. baumannii DT cells are immobilized in alginate, they exhibit higher degradation rates and tolerate higher concentrations of propanil compared to free-floating cells. vjst.vnresearchgate.net This approach could be scaled up for use in treating contaminated water or soil.

The use of biofilm reactors is another advanced strategy. nih.gov Biofilms containing a consortium of propanil-degrading bacteria can continuously treat contaminated water with high efficiency. nih.gov Future research should focus on optimizing the support material for biofilm growth, the composition of the microbial consortium, and the operational parameters of the reactor to maximize degradation rates. researchgate.net

Phytoremediation, which uses plants to remove pollutants, also holds potential. For example, rice plants possess the enzyme aryl-acylamidase, which can detoxify propanil by cleaving its amide bond. researchgate.net Research into enhancing this natural plant capability through genetic engineering or by promoting symbiotic relationships between plants and propanil-degrading rhizospheric microorganisms is a promising avenue. researchgate.net

Furthermore, exploring combined technologies, such as coupling bioremediation with physical or chemical pre-treatments (e.g., advanced oxidation processes), could overcome the limitations of single-technology approaches, especially for sites with high concentrations of propanil and its persistent metabolites.

Addressing Knowledge Gaps in Mechanistic Understanding and Environmental Risk Assessment

Despite decades of use, significant knowledge gaps persist regarding the complete mechanism of action of this compound and a comprehensive assessment of its environmental risks.

A primary gap is the incomplete understanding of the biotransformation of its main metabolite, 3,4-dichloroaniline (3,4-DCA). While it is known that propanil hydrolyzes to 3,4-DCA, which is then oxidized to 3,4-dichlorophenylhydroxylamine, a potent inducer of methemoglobinemia, the full pathway of its eventual degradation or sequestration in the environment is not fully mapped. nih.gov The elimination half-life and the factors affecting the persistence of these toxic metabolites in different environmental compartments require further investigation. nih.gov

The long-term, sublethal effects of propanil and its metabolites on non-target organisms are also poorly understood. researchgate.net While acute toxicity data exists, more research is needed on chronic exposure, particularly concerning its impacts on microbial community structure and function, soil health, and the endocrine systems of aquatic organisms. researchgate.net The immunotoxic effects of propanil have been noted, but the underlying mechanisms remain to be fully elucidated. researchgate.net

Current environmental risk assessments often focus on the parent compound. icaonline.co.za However, metabolites like 3,4-DCA and potential contaminants from propanil synthesis, such as 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB), are more toxic and persistent than propanil itself. who.int A major knowledge gap is the lack of comprehensive risk assessments that consider the entire suite of propanil-related compounds. Future risk assessments must adopt a more holistic approach, evaluating the combined and synergistic effects of the parent compound and its degradation products. This requires developing more sensitive analytical methods to detect these compounds at environmentally relevant concentrations and conducting long-term ecological studies to understand their true impact.

Q & A

Q. What validated analytical methods are recommended for quantifying 2,3-Dichloropropionanilide in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, using C18 columns and electrospray ionization in negative mode. Method validation should include spike-recovery tests in matrices like soil and water, with detection limits below 1 µg/L. Reference AOAC International protocols for pesticide residue analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to GHS Category 9 guidelines for environmentally hazardous substances. Use PPE (gloves, goggles), fume hoods, and secondary containment. For spills, neutralize with activated carbon and dispose as hazardous waste under UN 3077 regulations .

Q. How can researchers confirm the identity of this compound using spectroscopic techniques?

Combine nuclear magnetic resonance (NMR; ¹H and ¹³C) and Fourier-transform infrared (FT-IR) spectroscopy. Key NMR signals include δ 7.4–7.6 ppm (aromatic protons) and δ 2.4 ppm (propionyl CH₂). FT-IR should show amide C=O stretching at ~1650 cm⁻¹ .

Q. What are the primary toxicological endpoints observed in aquatic organisms exposed to this compound?

Acute exposure in fish (e.g., Pomatoschistus microps) causes splenic histopathology and immunosuppression. Conduct 96-hour LC₅₀ tests and measure biomarkers like lysozyme activity or macrophage respiratory burst inhibition .

Q. What structural features of this compound govern its herbicidal activity?

The meta- and para-chlorine substituents on the aniline ring enhance lipid solubility and target-site binding. Compare analogs via quantitative structure-activity relationship (QSAR) models to validate substituent effects .

Advanced Research Questions

Q. How do microbial consortia influence the degradation kinetics of this compound in soil?

Soil microorganisms hydrolyze the amide bond to form 3,4-dichloroaniline (DCA), which dimerizes into 3,3',4,4'-tetrachloroazobenzene. Use ¹⁴C-labeled compounds and gas chromatography-mass spectrometry (GC-MS) to track metabolite formation in enriched cultures .

Q. What molecular mechanisms explain this compound-induced immunosuppression in mammalian models?

The compound disrupts NF-κB signaling and intracellular Ca²⁺ flux in T-cells. Apply flow cytometry to assess CD3+ cell depletion and calcium imaging (e.g., Fura-2 AM) to quantify ion dysregulation .

Q. How does this compound integrate into plant lignin during metabolic detoxification?

Rice plants metabolize it to DCA, which covalently binds lignin polymers via radical coupling. Isolate lignin using thioglycolic acid extraction and confirm adducts via pyrolysis-GC-MS .

Q. What experimental designs resolve contradictions in reported soil half-lives of this compound?

Control for soil organic carbon (SOC) and pH variations. Use sterile vs. non-sterile soil microcosms with isotopically labeled this compound (¹³C or ³⁶Cl) to differentiate biotic/abiotic degradation pathways .

Q. How does the mixture of this compound and 2,4-D enhance ecotoxicological risks?

Synergistic interactions increase oxidative stress in non-target organisms. Apply factorial ANOVA designs in zebrafish models, measuring acetylcholinesterase inhibition and glutathione-S-transferase activity .

Methodological Notes

  • Analytical Contradictions : Cross-validate LC-MS/MS results with immunoassays to address false positives from matrix effects .
  • Toxicity Studies : Use isobolographic analysis for mixture toxicity to distinguish additive vs. synergistic effects .
  • Degradation Kinetics : Model first-order decay constants (k) using nonlinear regression in software like GraphPad Prism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.